molecular formula C9H8N2O2 B237455 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate CAS No. 133587-38-9

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate

Cat. No. B237455
CAS RN: 133587-38-9
M. Wt: 234.2 g/mol
InChI Key: HNVBUXTUHPMTRW-JSXJEZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate, also known as homogentisate 1,2-dioxygenase inhibitor (HDI), is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HDI is an inhibitor of homogentisate 1,2-dioxygenase, an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine in the body.

Mechanism of Action

HDI works by binding to the active site of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the enzyme from catalyzing the conversion of homogentisic acid to maleylacetoacetic acid. This results in the accumulation of homogentisic acid in the body, which can be excreted in the urine.
Biochemical and Physiological Effects:
HDI has been shown to effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients. This can improve the symptoms of the disease, such as joint pain and stiffness. However, HDI has also been shown to cause an increase in the levels of tyrosine and phenylalanine in the blood, which can lead to adverse effects such as liver damage and neurological problems.

Advantages and Limitations for Lab Experiments

HDI has several advantages for lab experiments, such as its high purity and stability. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the research of HDI. One potential application is in the treatment of other metabolic disorders that result in the accumulation of homogentisic acid, such as ochronosis and tyrosinemia. Additionally, further studies are needed to evaluate the long-term safety and efficacy of HDI in the treatment of alkaptonuria. Finally, the development of new synthesis methods for HDI could improve its availability and reduce its cost.

Synthesis Methods

The synthesis of HDI involves the reaction of 2-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final HDI compound. The synthesis method has been optimized to produce high yields of HDI with minimal impurities.

Scientific Research Applications

HDI has been extensively studied for its potential applications in the treatment of alkaptonuria, a rare metabolic disorder that results in the accumulation of homogentisic acid in the body. HDI inhibits the activity of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the breakdown of homogentisic acid and reduces its accumulation in the body. Studies have shown that HDI can effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients, which can improve their quality of life.

properties

CAS RN

133587-38-9

Molecular Formula

C9H8N2O2

Molecular Weight

234.2 g/mol

IUPAC Name

(2Z,4E)-2-hydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C12H10O5/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,13,15H,(H,16,17)/b6-3+,11-7-

InChI Key

HNVBUXTUHPMTRW-JSXJEZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)O

SMILES

C1=CC=C(C(=C1)C(=O)C=CC=C(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)O

synonyms

2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate
2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid
HOHPDA

Origin of Product

United States

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